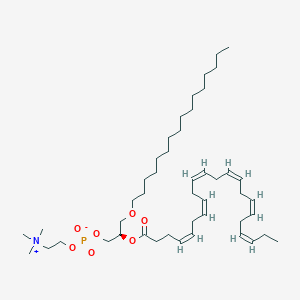

PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Overview

Description

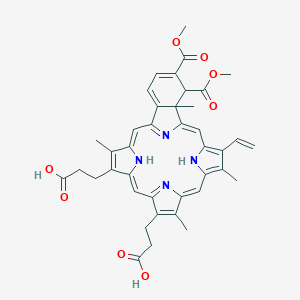

Structural Characterization

The structural properties of cytochrome c oxidase's transient oxygen intermediate, specifically the PCO/O2 compound, have been a subject of interest due to their elusive nature. A study has utilized resonance Raman spectroscopy to investigate this compound, revealing an oxygen isotope-sensitive band that provides insights into the cleavage of the O-O bond, resulting in a Fe4+ O2- structure. This finding is significant as it helps to unify the understanding of the equilibrium analogues of the PR intermediate in cytochrome c oxidase .

Synthesis Analysis

Synthesis of lead complexes with phthalocyanine derivatives has been achieved by reacting metal-free phthalocyanines with lead acetate in n-pentanol. The resulting compounds exhibit a nonplanar structure and form pseudo-double-decker supramolecular structures in the crystals, characterized by strong ring-ring pi-pi interactions. The synthesis process has been successful in creating racemic mixtures of these lead complexes, which have been further analyzed through single-crystal X-ray diffraction, revealing decreased molecular symmetry and strong intermolecular interactions .

Molecular Structure Analysis

The molecular structure of the synthesized lead complex, specifically Pb[Pc(alpha-OC5H11)4], has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system and displays a unique supramolecular structure with significant ring-to-ring separation and pi-pi interactions. This structural analysis contributes to the understanding of the molecular symmetry and the interactions within the crystal lattice .

Chemical Reactions Analysis

The chemical reactions of the synthesized lead complexes have been explored through various spectroscopic characterizations, including NMR, which revealed chemical inequivalence in the methyl protons of the side chains. Electrochemical studies have also been conducted, with cyclic voltammetry and differential pulse voltammetry methods uncovering one-electron oxidations and reductions. These reactions are crucial for understanding the electrochemical properties of the synthesized complexes .

Physical and Chemical Properties Analysis

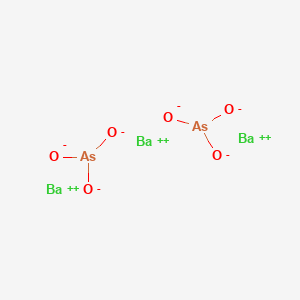

The physical and chemical properties of the K3PCr4O16 crystal structure have been analyzed, providing a second example of a quaternary phosphorus in a finite anion. The crystal is monoclinic with specific unit cell dimensions and features a central PO4 tetrahedron sharing corners with CrO4 tetrahedra. This unique geometrical configuration of the PCr4O16 anion has been elucidated with a final R value of 0.055, contributing to the knowledge of phosphochromic anions and their properties .

Scientific Research Applications

Metabolomic Profiling in Cancer Research

In a study by Wu et al. (2018), untargeted metabolomics was used to identify metabolic alterations in mouse plasma during the development of lung carcinoma. The study found PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as one of the dysregulated metabolites, suggesting its potential role in lung carcinoma development and its utility as a diagnostic biomarker. This highlights the application of PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) in cancer research, particularly in understanding metabolic changes linked to cancer development (Wu, Chen, Li, & Liu, 2018).

Role in Marine Algae and Potential in Biosynthesis

Mikhailova et al. (1995) identified novel polyunsaturated fatty acids, including PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), in the marine green alga Anadyomene stellata. This study provides insight into the unique fatty acid compositions in marine organisms and their potential in biosynthesis studies (Mikhailova, Bemis, Wise, Gerwick, Norris, & Jacobs, 1995).

Traditional Chinese Medicine and Lung Carcinoma

Another study by Wu et al. (2018) on Qi-Yu-San-Long Decoction's effect on lung carcinoma in mice identified PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as a down-regulated metabolite. This finding is significant in the context of traditional Chinese medicine and its impact on metabolic pathways in cancer treatment (Wu, Chen, Li, Gao, Zhang, Tong, Zhang, Hu, Wang, Zeng, & Li, 2018).

Demyelination Disorders and Biomarker Potential

In research on demyelination disorders like Multiple Sclerosis (MS), Zhao et al. (2021) used UPLC-Orbitrap/MS to identify potential metabolic biomarkers in the corpus callosum of mice. PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was one of the metabolites identified, indicating its potential as a biomarker in CNS demyelination pathogenesis (Zhao, Li, Dong, Wang, Zhang, Zhao, Kang, Zheng, & Li, 2021).

Metabolomics in Osteoarticular Tuberculosis Diagnosis

Chen et al. (2022) explored metabolic biomarkers for osteoarticular tuberculosis diagnosis. PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified as a potential biomarker, contributing to the understanding of lipid metabolism's role in tuberculosis pathogenesis (Chen, Ye, Lei, & Wang, 2022).

Mechanism of Action

Target of Action

The primary target of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine is the Platelet-Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis .

Mode of Action

This compound is a PAF analog, which contains docosahexaenoate at the sn-2 position rather than the acetate moiety found in PAF C-16 . It can be oxidatively fragmented, resulting in the production of phospholipids with PAF-like activity .

Biochemical Pathways

The compound is synthesized via the CDP-choline pathway or Kennedy pathway . It can serve as a substrate for PAF C-16 formation by the remodeling pathway .

Pharmacokinetics

The compound is supplied as a solid dissolved in ethanol . Its solubility varies in different solutions: it is soluble in DMF (>14.3 mg/ml), DMSO (>2.5 mg/ml), and ethanol (>1.7 mg/ml), but less soluble in acidic or basic PBS (<50 ug/ml) . The compound is subject to oxidation, and it is recommended to protect it from air .

Result of Action

The compound’s action results in the production of phospholipids with PAF-like activity . These phospholipids can have various effects, such as platelet aggregation and degranulation, inflammation, and anaphylaxis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of air, as it is subject to oxidation . Therefore, it is recommended to protect the compound from air during storage and handling .

Biochemical Analysis

Biochemical Properties

1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it can serve as a substrate for PAF C-16 formation by the lipid remodeling pathway .

Cellular Effects

The effects of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,27,29,33,35,45H,6-7,9,11-13,15,17-19,21,23,26,28,30-32,34,36-44H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,29-27-,35-33-/t45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQQNYAHSSIZBU-HIQXTUQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849535 | |

| Record name | (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

132213-85-5 | |

| Record name | (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

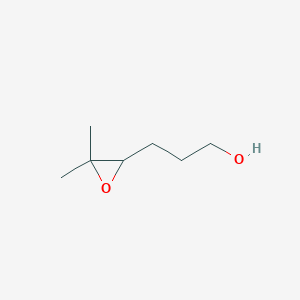

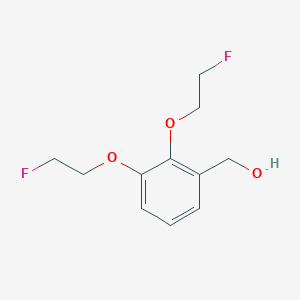

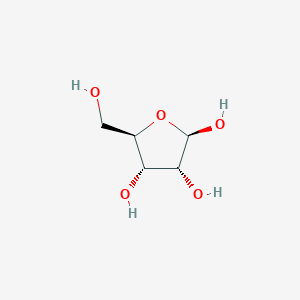

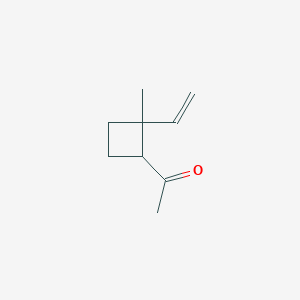

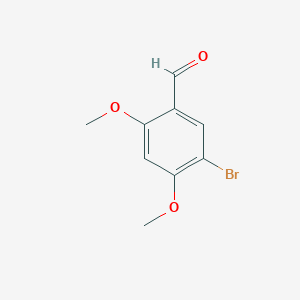

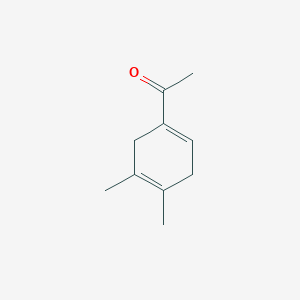

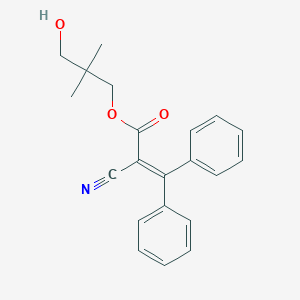

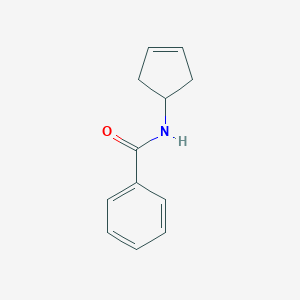

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.